ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate
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Overview
Description
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antidiabetic agent by inhibiting enzymes such as α-amylase and α-glucosidase.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Materials Science: The compound’s chromene moiety makes it useful in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate involves its interaction with specific enzymes and molecular targets. For instance, as an antidiabetic agent, it inhibits α-amylase and α-glucosidase, which are enzymes involved in carbohydrate metabolism . This inhibition helps in regulating blood sugar levels. The compound’s sulfonamide group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate
Uniqueness
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate is unique due to its sulfonamide group, which imparts specific biological activities not commonly found in other chromene derivatives. This functional group enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry.
Properties
Molecular Formula |
C18H15NO6S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-[(2-oxochromen-6-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H15NO6S/c1-2-24-18(21)12-3-6-14(7-4-12)19-26(22,23)15-8-9-16-13(11-15)5-10-17(20)25-16/h3-11,19H,2H2,1H3 |
InChI Key |
FMTKSGKSHXSEER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
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